Lipophilicity Advantage of Ethyl Ester vs. Free Carboxylic Acid
The ethyl ester derivative exhibits a calculated LogP of 2.63, whereas the corresponding free carboxylic acid (CAS 901188-73-6) is expected to have a substantially lower LogP (~1.0–1.5 based on the ionization of the carboxylic acid group), though no experimental LogP for the acid was identified . The enhanced lipophilicity of the ethyl ester facilitates passive membrane permeation, making it a more suitable candidate for in vitro cell-based assays or as a prodrug precursor .
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.63 (calculated, Chemsrc) |
| Comparator Or Baseline | Free carboxylic acid analog (CAS 901188-73-6): LogP ~1.0–1.5 (class-level estimate, no experimental data found) |
| Quantified Difference | ΔLogP ≈ 1.1–1.6 units higher for the ethyl ester |
| Conditions | Calculated LogP values; no direct experimental comparison available |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, which can be critical for intracellular target engagement in early-stage drug discovery.
